3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Synthetic and potent TRPV1 antagonist, inhibiting human TRPV1 activation by 50 nM capsaicin with IC50 of 25 nM
A-784168 is a transient receptor potential vanilloid 1 (TRPV1) competitive antagonist. It inhibits capsaicin-induced activation of TRPV1 in 1321N1 cells expressing TRPV1 (IC50 = 25 nM for the human receptor). A-784168 is selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels at 50 μM but does act as an antagonist at TRP melastatin 8 (TRPM8; IC50 = 20.8 μM). It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA;), or anandamide in HEK293 cells (IC50s = 14, 33.7, and 35.1 nM, respectively). It inhibits capsaicin-induced currents in primary rat dorsal root ganglion neurons (IC50 = 10 nM). A-784168 (200 μmol/kg) inhibits thermal hypersensitivity and mechanical hypersensitivity induced by NGF in rats.
A-784168 is a potent and selective antagonist of Vanilloid receptor type 1 (TRPV1). A-784168 has a good CNS penetration
A-784168 is a transient receptor potential vanilloid 1 (TRPV1) competitive antagonist. It inhibits capsaicin-induced activation of TRPV1 in 1321N1 cells expressing TRPV1 (IC50 = 25 nM for the human receptor). A-784168 is selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels at 50 μM but does act as an antagonist at TRP melastatin 8 (TRPM8; IC50 = 20.8 μM). It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA;), or anandamide in HEK293 cells (IC50s = 14, 33.7, and 35.1 nM, respectively). It inhibits capsaicin-induced currents in primary rat dorsal root ganglion neurons (IC50 = 10 nM). A-784168 (200 μmol/kg) inhibits thermal hypersensitivity and mechanical hypersensitivity induced by NGF in rats.
A-784168 is a potent and selective antagonist of Vanilloid receptor type 1 (TRPV1). A-784168 has a good CNS penetration
Brand Name:
Vulcanchem
CAS No.:
824982-41-4
VCID:
VC0516609
InChI:
InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29)
SMILES:
C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula:
C19H15F6N3O3S
Molecular Weight:
479.4 g/mol
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
CAS No.: 824982-41-4
Cat. No.: VC0516609
Molecular Formula: C19H15F6N3O3S
Molecular Weight: 479.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Synthetic and potent TRPV1 antagonist, inhibiting human TRPV1 activation by 50 nM capsaicin with IC50 of 25 nM A-784168 is a transient receptor potential vanilloid 1 (TRPV1) competitive antagonist. It inhibits capsaicin-induced activation of TRPV1 in 1321N1 cells expressing TRPV1 (IC50 = 25 nM for the human receptor). A-784168 is selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels at 50 μM but does act as an antagonist at TRP melastatin 8 (TRPM8; IC50 = 20.8 μM). It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA;), or anandamide in HEK293 cells (IC50s = 14, 33.7, and 35.1 nM, respectively). It inhibits capsaicin-induced currents in primary rat dorsal root ganglion neurons (IC50 = 10 nM). A-784168 (200 μmol/kg) inhibits thermal hypersensitivity and mechanical hypersensitivity induced by NGF in rats. A-784168 is a potent and selective antagonist of Vanilloid receptor type 1 (TRPV1). A-784168 has a good CNS penetration |
|---|---|
| CAS No. | 824982-41-4 |
| Molecular Formula | C19H15F6N3O3S |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) |
| Standard InChI Key | SDUAWRFBHRAFBM-UHFFFAOYSA-N |
| SMILES | C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F |
| Appearance | Solid powder |
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